Chemical structure and physical properties of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid
Chemical structure and physical properties of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid
An In-Depth Technical Guide to 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: Structural Mechanics and Synthetic Utility
Executive Summary
In the landscape of medicinal chemistry and rational drug design, 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS: 2006277-90-1) serves as a highly specialized, premium building block[1]. It is predominantly utilized in the synthesis of neuroactive compounds and anti-inflammatory agents, most notably as a precursor for cyclic AMP-specific phosphodiesterase 4 (PDE4) inhibitors[2]. By offering a pre-installed 3-tert-butoxy-4-methoxyphenyl pharmacophore, this compound allows medicinal chemists to bypass complex, low-yielding ortho-alkylation steps, accelerating the development of libraries targeting the PDE4 catalytic domain[3].
Physicochemical Profile
Understanding the physical and chemical constraints of a building block is critical for optimizing reaction conditions, particularly in anhydrous coupling or cyclization workflows. The quantitative data for 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid is summarized below[1]:
| Property | Value / Description |
| Chemical Name | 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid |
| CAS Registry Number | 2006277-90-1 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Purity (Commercial Standard) | ≥ 95% |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in alcohols, insoluble in water. |
Structural Biology & Mechanistic Causality
The architectural value of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid lies in its precise substitution pattern, which is evolutionarily optimized for the PDE4 enzyme's active site[4].
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The 4-Methoxy Anchor: The para-methoxy group acts as a critical hydrogen bond acceptor. In the PDE4 active site, this oxygen atom forms a highly conserved hydrogen bond with a specific glutamine residue (e.g., Q869 in certain PDE4D isoforms). This interaction anchors the molecule in the correct orientation.
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The 3-tert-Butoxy Hydrophobic Plug: Classic PDE4 inhibitors, such as Rolipram, utilize a 3-cyclopentyloxy group[5]. However, replacing this with a bulky tert-butoxy group introduces unique pharmacokinetic advantages. The tert-butyl moiety projects deeply into the hydrophobic "M-pocket" of the enzyme, displacing high-energy water molecules to provide an entropically driven increase in binding affinity. Furthermore, the steric bulk of the tert-butyl group provides superior oxidative stability compared to linear or cyclic alkyl ethers, resisting cytochrome P450-mediated O-dealkylation and improving the molecule's metabolic half-life[3].
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The Acetic Acid Handle: The terminal carboxylic acid provides a versatile synthetic vector. It can be extended into amides, esters, or cyclized into pyrrolidinones to probe the solvent-exposed regions or the bivalent metal ion (Zn²⁺/Mg²⁺) binding site of the PDE4 enzyme[2].
Fig 1: Mechanistic binding logic of the 3-tert-butoxy-4-methoxyphenyl pharmacophore.
Foundational Synthetic Methodology
While commercially available, understanding the de novo synthesis of the 3-tert-butoxy motif is vital for troubleshooting impurities or designing isotopic labels. The tert-butylation of phenols is notoriously challenging due to the propensity for competitive Friedel-Crafts alkylation on the aromatic ring[6].
Self-Validating Protocol: Isobutylene-Mediated tert-Butylation
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Esterification (Protection): Begin with 3-hydroxy-4-methoxyphenylacetic acid. React with methanol and a catalytic amount of H₂SO₄ to form the methyl ester.
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Causality: The free carboxylic acid must be masked to prevent competitive esterification with the tert-butyl cation during the subsequent step.
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Acid-Catalyzed tert-Butylation: Dissolve the intermediate in a non-nucleophilic solvent (e.g., dichloromethane). Introduce a strong acid catalyst (e.g., BF₃·OEt₂ or a solid H-Y zeolite) and pressurize the vessel with isobutylene gas[7].
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Causality: The acid protonates isobutylene to generate a highly reactive tert-butyl carbocation. The solid acid catalyst (like H-Y zeolite) is often preferred as its pore size restricts bulky transition states, favoring O-alkylation over C-alkylation (Friedel-Crafts)[7].
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Hydrolysis (Deprotection): Treat the resulting 3-tert-butoxy-4-methoxyphenylacetic acid methyl ester with LiOH in a THF/Water mixture at room temperature, followed by careful acidification (pH ~4) with 1M HCl.
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Causality: Mild basic hydrolysis cleaves the methyl ester without risking the acid-labile tert-butyl ether, which would readily cleave back to the phenol under harsh, hot acidic conditions[6].
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Experimental Workflow: Amide Library Generation
For drug development professionals, the most common application of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid is coupling it to various complex amines to generate PDE4 inhibitor libraries[2][5].
Protocol: HATU-Mediated Amide Coupling
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Step 1: Substrate Dissolution. In an oven-dried flask under nitrogen, dissolve 1.0 eq of 2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid and 1.1 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Causality: Anhydrous DMF is required to solubilize both the highly hydrophobic tert-butoxy compound and the polar amine, while preventing water from hydrolyzing the activated ester intermediate.
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Step 2: Base Addition. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA acts as a non-nucleophilic proton scavenger. It deprotonates the carboxylic acid to form a reactive carboxylate and neutralizes any hydrochloride salts of the amine, ensuring the amine is fully nucleophilic.
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Step 3: Carboxyl Activation. Cool the mixture to 0°C. Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in one portion.
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Causality: While the acetic acid moiety is separated from the bulky phenyl ring by a methylene group, the large tert-butoxy group can still induce conformational hindrance. HATU rapidly forms a highly reactive HOAt ester, overcoming this steric penalty much faster than standard carbodiimides (like EDC), thereby minimizing degradation or side reactions.
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Step 4: Reaction Progression. Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS.
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Step 5: Quenching and Extraction. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (aq) and brine.
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Causality: Saturated NH₄Cl neutralizes excess base without being acidic enough to cleave the tert-butyl ether. The 5% LiCl wash is a highly specific, field-proven technique to pull residual DMF out of the organic layer and into the aqueous phase.
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Fig 2: Step-by-step workflow for HATU-mediated amide coupling of the acetic acid moiety.
References
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CymitQuimica. "2-[3-(tert-Butoxy)-4-methoxyphenyl]aceticAcid | CymitQuimica". 1
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Martins, Timothy J., et al. "Patent Application Publication Pub. No.: US 2004/0023945 A1". Google Patents. 2
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Man, Hon-Wah, et al. "Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor". ACS Publications. 4
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Scientific Update. "Hey Phenol- Everyone has their Cross to Bear". Scientific Update - UK. 6
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Burnouf, Catherine, et al. "Biarylcarboxylic Acids and -amides: Inhibition of Phosphodiesterase Type IV versus[3H]Rolipram Binding Activity and Their Relationship to Emetic Behavior in the Ferret". Journal of Medicinal Chemistry - ACS Publications. 5
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Chan, Kazaf KC, and Pettus, Thomas R. R. "Strategies for ortho-tert-Butylation of Phenols and their Analogues". UC Santa Barbara - eScholarship.org. 3
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